2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one 2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0827945
InChI: InChI=1S/C18H15Cl2NO2/c1-2-21-16-6-4-3-5-13(18(16)23)17(22)10-8-12-7-9-14(19)15(20)11-12/h3-11H,2H2,1H3,(H,21,23)/b10-8+
SMILES: CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C18H15Cl2NO2
Molecular Weight: 348.2 g/mol

2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

CAS No.:

Cat. No.: VC0827945

Molecular Formula: C18H15Cl2NO2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one -

Specification

Molecular Formula C18H15Cl2NO2
Molecular Weight 348.2 g/mol
IUPAC Name 2-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C18H15Cl2NO2/c1-2-21-16-6-4-3-5-13(18(16)23)17(22)10-8-12-7-9-14(19)15(20)11-12/h3-11H,2H2,1H3,(H,21,23)/b10-8+
Standard InChI Key QTCCEIVAUMVWGR-CSKARUKUSA-N
Isomeric SMILES CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
SMILES CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Canonical SMILES CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator